

3-Phenylnaphthalen-1-ol CAS number 30069-65-9

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Compound of Interest

Compound Name: 3-Phenylnaphthalen-1-ol

Cat. No.: B2419528

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An In-Depth Technical Guide to **3-Phenylnaphthalen-1-ol** (CAS 30069-65-9): A Versatile Naphthalene Scaffold for Chemical and Pharmaceutical Research

Executive Summary

3-Phenylnaphthalen-1-ol is a polycyclic aromatic compound featuring a phenyl group substituted on a naphthalenol core. While its primary documented use is as a fine chemical intermediate, particularly in the synthesis of electronic materials, its underlying structure holds significant, largely untapped potential for drug discovery and development.^{[1][2]} The naphthalene moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.^[3] This guide provides a comprehensive technical overview of **3-phenylnaphthalen-1-ol**, presenting its chemical properties, a proposed synthetic and analytical framework, and a forward-looking perspective on its potential applications in pharmaceutical research. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel molecular scaffolds for next-generation therapeutics.

Core Chemical and Physical Profile

3-Phenylnaphthalen-1-ol, also known as 3-phenyl-1-naphthol, is an organic solid whose structure combines the rigidity of the naphthalene ring system with the additional steric and electronic influence of a phenyl substituent.^[4] The phenolic hydroxyl group is a key feature,

providing a site for hydrogen bonding and a handle for further chemical modification. These structural attributes are critical for potential interactions with biological targets.

Table 1: Physicochemical Properties of **3-Phenylnaphthalen-1-ol**

Property	Value	Source
CAS Number	30069-65-9	PubChem[4]
Molecular Formula	C ₁₆ H ₁₂ O	PubChem[4]
Molecular Weight	220.26 g/mol	PubChem[4]
IUPAC Name	3-phenylnaphthalen-1-ol	PubChem[4]
Synonyms	3-phenyl-1-naphthol	ChemicalBook[1]
XLogP3-AA	4.4	PubChem[4]
Hydrogen Bond Donor Count	1	PubChem[4]
Hydrogen Bond Acceptor Count	1	PubChem[4]

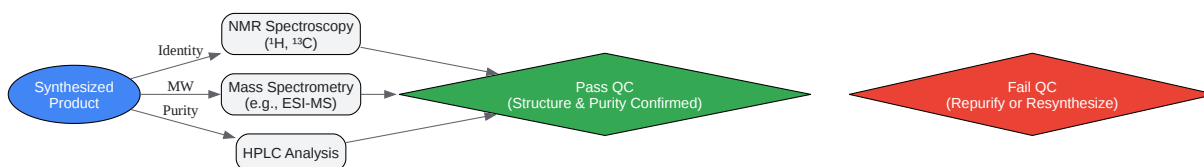
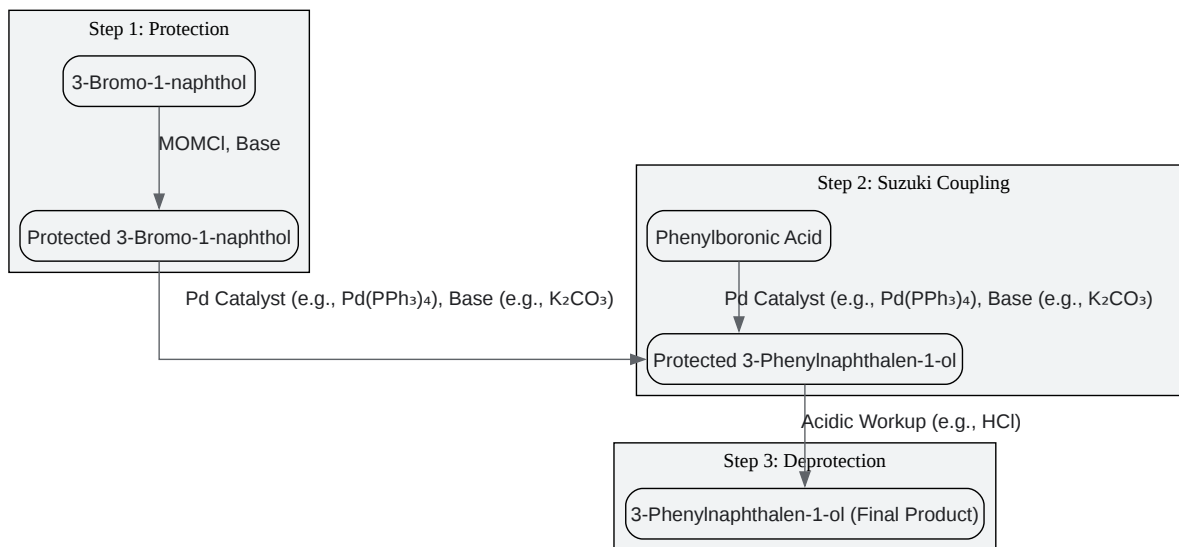
| Topological Polar Surface Area| 20.2 Å² | PubChem[4] |

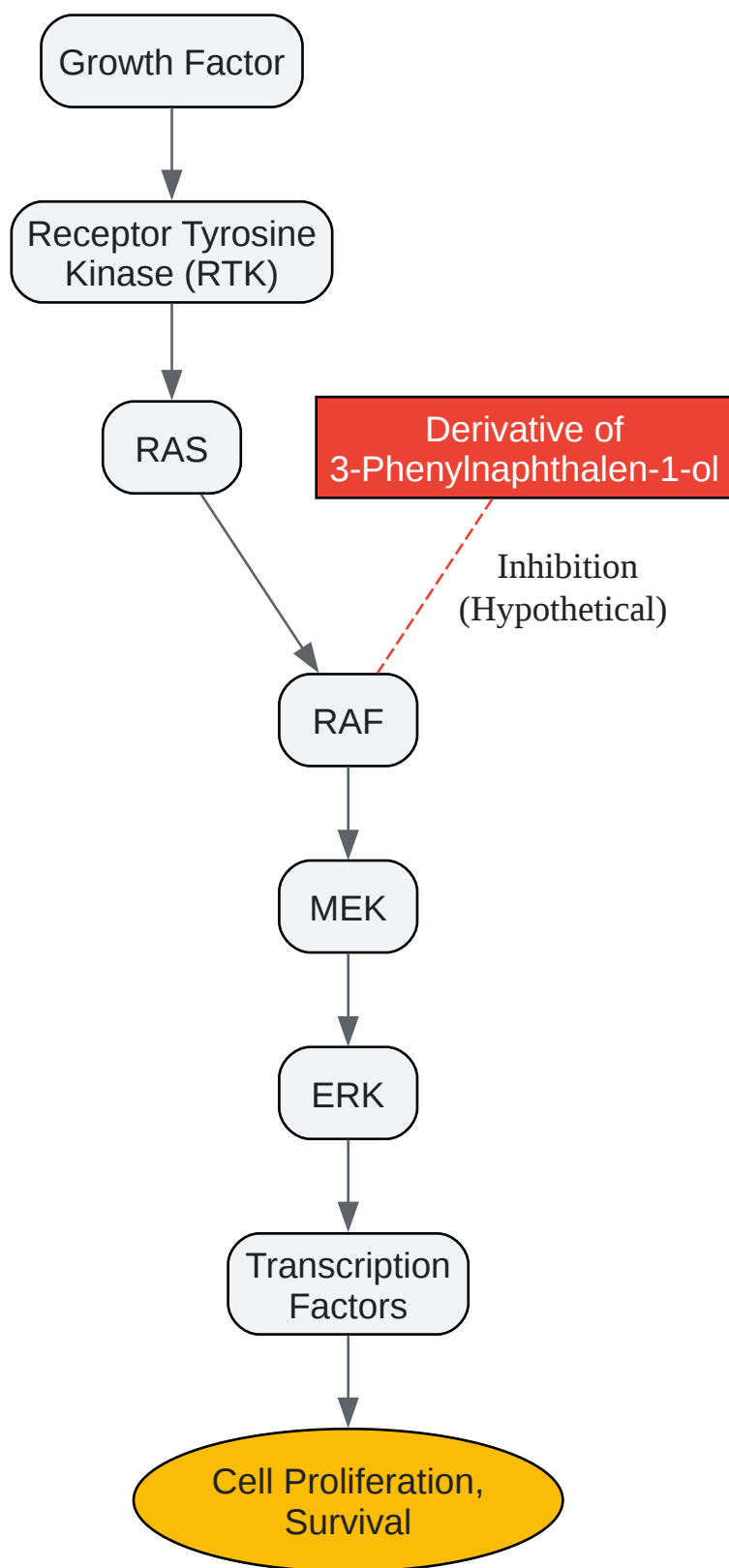
Synthesis and Analytical Characterization

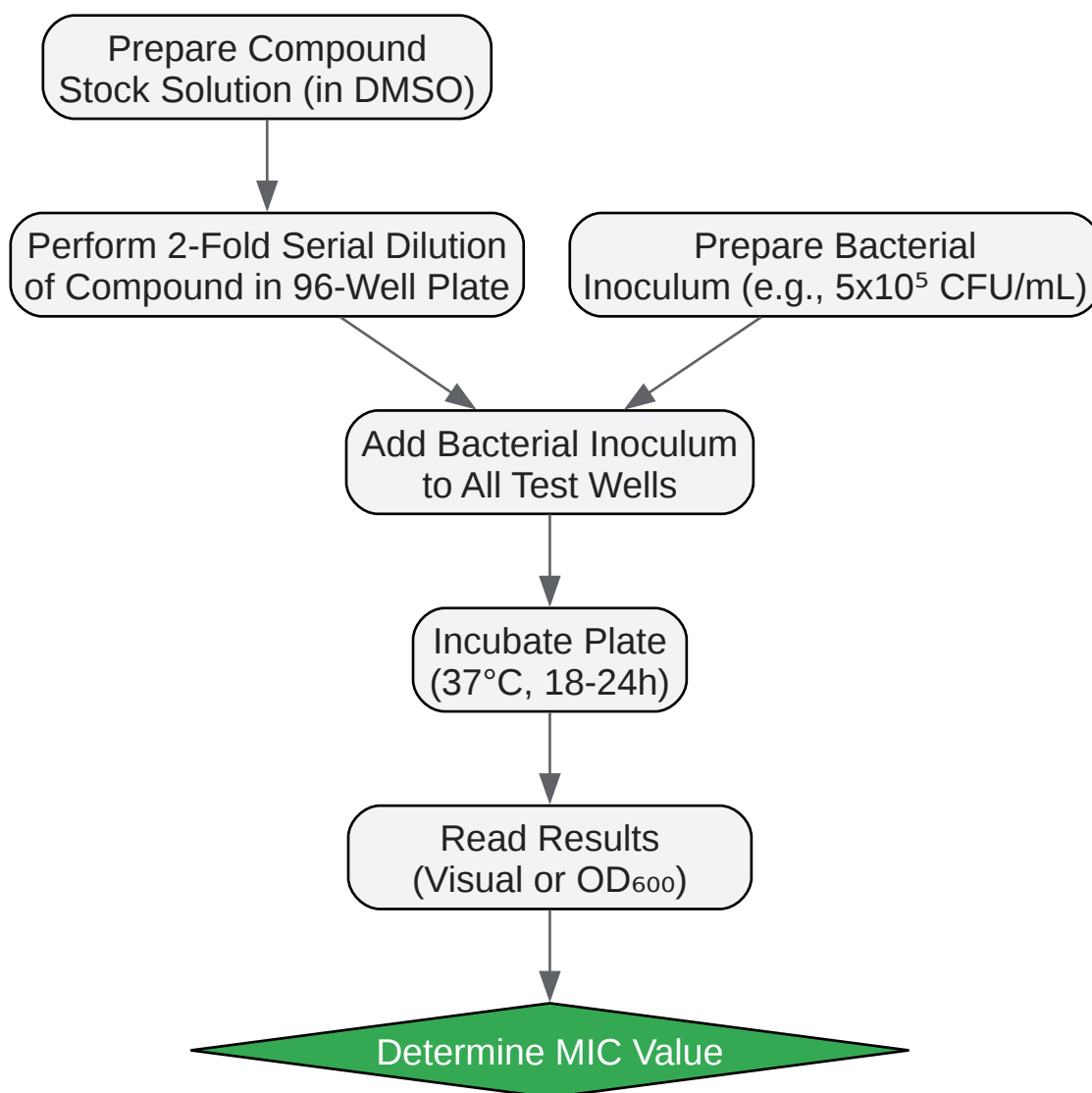
While **3-phenylnaphthalen-1-ol** is commercially available from various suppliers, understanding its synthesis is crucial for researchers planning to create derivatives or scale up production.[1] A logical and common approach for constructing such biaryl systems is through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.

Proposed Synthetic Strategy: Suzuki Coupling

The causality behind choosing the Suzuki reaction lies in its high tolerance for various functional groups, relatively mild reaction conditions, and commercial availability of the necessary boronic acids and halide precursors. A plausible route involves the coupling of a protected 3-bromonaphthalen-1-ol with phenylboronic acid. The hydroxyl group is typically protected (e.g., as a methoxymethyl ether) to prevent side reactions.







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Sources

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